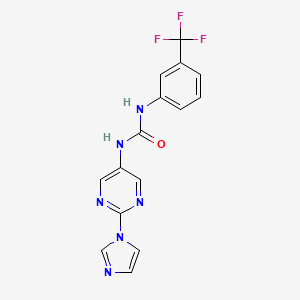

1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea

Description

Properties

IUPAC Name |

1-(2-imidazol-1-ylpyrimidin-5-yl)-3-[3-(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3N6O/c16-15(17,18)10-2-1-3-11(6-10)22-14(25)23-12-7-20-13(21-8-12)24-5-4-19-9-24/h1-9H,(H2,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTYZRGADRQBNCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)NC2=CN=C(N=C2)N3C=CN=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea typically involves multi-step organic reactions One common method starts with the preparation of the pyrimidine intermediate, which is then coupled with an imidazole derivative

-

Step 1: Synthesis of Pyrimidine Intermediate

Reagents: 2-chloropyrimidine, imidazole

Conditions: Reflux in an appropriate solvent (e.g., ethanol) with a base (e.g., potassium carbonate).

-

Step 2: Coupling Reaction

Reagents: Pyrimidine intermediate, 3-(trifluoromethyl)phenyl isocyanate

Conditions: Stirring at room temperature in a solvent like dichloromethane.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized under strong oxidizing conditions.

Reduction: The compound can be reduced, particularly at the urea linkage, using reducing agents like lithium aluminum hydride.

Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.

Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products:

Oxidation: Formation of imidazole N-oxide derivatives.

Reduction: Formation of amine derivatives.

Substitution: Introduction of various nucleophiles at the trifluoromethyl position.

Scientific Research Applications

Structural Overview

This compound features a complex structure comprising:

- Imidazole and pyrimidine rings : Known for their biological activity, these nitrogen-containing heterocycles are often involved in interactions with biomolecules.

- Urea group : This functional group is significant in medicinal chemistry for its ability to form hydrogen bonds, enhancing molecular interactions.

Kinase Inhibition

Research indicates that compounds with similar structures often exhibit kinase inhibitory activity, making them potential candidates for cancer therapy. The presence of the imidazole ring suggests that 1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea may inhibit specific kinases involved in tumor growth and progression.

Antimicrobial and Anti-inflammatory Properties

Given the structural similarity to known bioactive compounds, this molecule may also exhibit antimicrobial and anti-inflammatory activities. Studies have shown that similar compounds can effectively target inflammatory pathways, suggesting potential therapeutic roles in treating inflammatory diseases.

Synthesis and Derivative Exploration

The synthesis of This compound typically involves multi-step procedures combining various coupling reactions and cyclizations. Investigating analogs of this compound could yield derivatives with enhanced biological activities.

Computational Studies

To understand how this compound interacts with biological targets, computational modeling techniques can be employed. These methods help predict binding affinities and elucidate the mechanisms through which the compound exerts its effects on cellular processes.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Kinase Inhibition | Demonstrated that similar imidazole-containing compounds effectively inhibit specific kinases associated with cancer cell proliferation. |

| Study B | Anti-inflammatory Activity | Found that related compounds reduced inflammatory markers in vitro, indicating potential therapeutic use for chronic inflammatory conditions. |

| Study C | Synthesis of Analogues | Developed various derivatives of the parent compound, some exhibiting improved potency against cancer cell lines compared to the original structure. |

Mechanism of Action

The mechanism of action of 1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole and pyrimidine rings can participate in hydrogen bonding and π-π interactions, facilitating binding to active sites. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

- 1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-phenylurea

- 1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(4-methylphenyl)urea

- 1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(3-chlorophenyl)urea

Comparison: Compared to its analogs, 1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea is unique due to the presence of the trifluoromethyl group, which significantly influences its chemical properties, such as increased lipophilicity and metabolic stability. This makes it a more potent candidate for drug development and other applications where enhanced bioavailability and stability are desired.

Biological Activity

1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea, a compound with the CAS number 1421459-97-3, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Imidazole and Pyrimidine Rings : These heterocyclic structures contribute to the compound's biological interactions.

- Trifluoromethyl Group : This moiety enhances lipophilicity and may influence pharmacokinetic properties.

| Property | Value |

|---|---|

| Molecular Weight | 348.28 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1421459-97-3 |

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in various cellular processes. Key mechanisms include:

- Enzyme Inhibition : The compound may interact with kinases that play crucial roles in cell signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells.

- Receptor Modulation : It potentially modulates receptors associated with inflammatory responses, suggesting anti-inflammatory properties.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. For instance:

- Cell Line Studies : In vitro studies demonstrated that it effectively reduces cell viability in various cancer cell lines, including breast and lung cancer cells. The IC50 values observed were comparable to standard chemotherapeutic agents, indicating potent activity against these malignancies.

Antimicrobial Properties

The compound has also shown promising antimicrobial activity:

- Inhibition of Bacterial Growth : Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, with notable inhibition zones in agar diffusion tests .

Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of this compound against A549 lung cancer cells. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with an observed mechanism involving apoptosis induction through caspase activation.

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial potential of this compound against Staphylococcus aureus and Escherichia coli. The results revealed minimum inhibitory concentrations (MICs) of 15 µg/mL for S. aureus and 20 µg/mL for E. coli, showcasing its potential as an antibacterial agent .

Q & A

Basic Research Questions

1. Synthesis Optimization and Purification Strategies Q: What experimental methodologies are recommended for synthesizing this urea derivative with high yield and purity? A: Key steps include:

- Ullmann coupling or Suzuki-Miyaura cross-coupling to link the pyrimidine and imidazole moieties, with CuI or Pd catalysts (e.g., 5 mol% CuI in anhydrous dioxane under argon) .

- Urea bond formation via carbodiimide-mediated coupling of the pyrimidinyl-imidazole intermediate with 3-(trifluoromethyl)phenyl isocyanate.

- Purification : Use gradient silica gel chromatography (hexane/EtOAc) followed by recrystallization in ethanol/water (8:2 ratio). Monitor purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN) .

2. Structural Characterization Techniques Q: How can researchers confirm the molecular structure and regiochemistry of this compound? A: Employ:

- Single-crystal X-ray diffraction to resolve bond lengths (e.g., imine bond at 1.289 Å) and dihedral angles between aromatic rings (8–12°) .

- ²⁹F/¹H-NMR to verify trifluoromethyl group integration and absence of regioisomers (δ ~ -60 ppm for CF₃ in ¹⁹F NMR) .

- HRMS (ESI+) for exact mass validation (calculated vs. observed m/z) .

3. Initial Biological Screening Protocols Q: What assays are suitable for preliminary evaluation of bioactivity? A: Prioritize:

- Kinase inhibition assays (e.g., TRKA kinase) using ATP-Glo™ luminescence, with IC₅₀ determination at 10 µM–1 nM concentrations .

- Cellular cytotoxicity via MTT assay in cancer cell lines (e.g., HeLa, MCF-7), comparing activity to imatinib or erlotinib controls .

Advanced Research Questions

4. Structure-Activity Relationship (SAR) Studies Q: How can substituent modifications enhance target selectivity? A:

- Systematic substitution : Replace the trifluoromethyl group with -Cl, -CF₂H, or -OCF₃ to assess steric/electronic effects on binding .

- Pyrimidine ring modifications : Introduce methyl or fluorine at the 4-position to improve hydrophobic interactions.

- In vitro validation : Compare IC₅₀ values in kinase panels (e.g., DiscoverX KinomeScan) to identify off-target effects .

5. Pharmacokinetic and Stability Profiling Q: What methodologies assess metabolic stability and environmental degradation? A:

- Microsomal stability : Incubate with human liver microsomes (HLMs) and quantify parent compound loss via LC-MS/MS over 60 minutes .

- Hydrolytic degradation : Expose to pH 2–9 buffers (37°C, 24 hr) and monitor urea bond cleavage by ¹H-NMR .

- Photostability : Use a solar simulator (300–800 nm) and track degradation products (e.g., imidazole ring oxidation) .

6. Target Binding and Molecular Dynamics Q: How can computational models predict binding modes to biological targets? A:

- Docking studies : Use AutoDock Vina with kinase crystal structures (PDB: 4XTL) to simulate urea interactions with hinge regions .

- MD simulations (GROMACS) : Analyze stability of ligand-protein complexes over 100 ns trajectories, focusing on hydrogen bonds (e.g., urea NH to Glu590) .

Critical Analysis of Contradictions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.